N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide
Description
Properties
Molecular Formula |
C12H12ClN3O2 |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)12(17)14-11-10(15-18-16-11)8-3-5-9(13)6-4-8/h3-7H,1-2H3,(H,14,16,17) |
InChI Key |
YMKXTUUQPWHFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NON=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylhydrazides
Acylhydrazides serve as precursors for 1,2,5-oxadiazoles through dehydrative cyclization. For example, 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine can be synthesized by treating 4-chlorobenzoylhydrazide with phosphoryl chloride (POCl₃) at 80–100°C, achieving yields of 70–85%. Subsequent amidation with 2-methylpropanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) furnishes the target compound.
Dipolar Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroxylamine derivatives, undergo [3+2] cycloaddition with nitriles to form 1,2,5-oxadiazoles. For instance, 4-chlorobenzaldehyde oxime reacts with chloramine-T to form a nitrile oxide, which cyclizes with cyanoacetamide to yield the oxadiazole intermediate.
Specific Preparation Methods
Method 1: Two-Step Cyclization-Amidation
Step 1: Synthesis of 4-(4-Chlorophenyl)-1,2,5-Oxadiazol-3-Amine
4-Chlorobenzohydrazide (1 ) is cyclized using POCl₃ in refluxing toluene (110°C, 6 h) to form 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine (2 ) in 78% yield.
Step 2: Amidation with 2-Methylpropanoyl Chloride
Compound 2 reacts with 2-methylpropanoyl chloride (3 ) in DCM/TEA (0°C to room temperature, 12 h) to yield N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide (4 ) in 82% yield.
| Parameter | Details |
|---|---|
| Starting Material | 4-Chlorobenzohydrazide |
| Cyclization Agent | POCl₃ |
| Temperature | 110°C |
| Yield (Step 1) | 78% |
| Amidation Reagent | 2-Methylpropanoyl chloride |
| Solvent | Dichloromethane (DCM) |
| Catalyst | Triethylamine (TEA) |
| Yield (Step 2) | 82% |
Method 2: One-Pot Synthesis via Sodium Azide-Mediated Cyclization
A nitrile precursor, 4-chlorophenylacetonitrile (5 ), reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C for 24 h to form 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine (2 ). Subsequent in situ amidation with 2-methylpropanoyl chloride under mild conditions affords the target compound in 68% overall yield.
| Parameter | Details |
|---|---|
| Starting Material | 4-Chlorophenylacetonitrile |
| Cyclization Agent | NaN₃ |
| Solvent | DMF |
| Temperature | 90°C |
| Reaction Time | 24 h |
| Yield (Overall) | 68% |
Optimization of Reaction Conditions
Role of Catalysts and Solvents
Temperature and Time Dependence
Cyclization at 110°C for 6 h maximizes oxadiazole formation, while prolonged heating (>8 h) degrades the product.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Two-Step Cyclization | High purity, scalable | Multi-step purification | 78–82% |
| One-Pot Synthesis | Reduced steps, cost-effective | Lower overall yield | 68% |
Chemical Reactions Analysis
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new drugs due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or liquid crystals.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide involves its interaction with specific molecular targets in biological systems. For example, it may inhibit enzymes involved in key metabolic pathways or bind to receptors on cell surfaces, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl group in the target compound withdraws electron density from the oxadiazole ring, enhancing its electrophilicity and stability under acidic conditions . Fluorophenoxy (in ) and chlorophenyl groups introduce halogen-based polarity, which may influence binding affinity in biological systems.
- 4-Fluorophenoxy-propanamide () introduces an ether linkage, which could enhance metabolic resistance compared to ester-containing analogs.
Implications for Reactivity and Bioactivity
- Lipophilicity : The target compound’s 2-methylpropanamide and 4-chlorophenyl groups contribute to moderate lipophilicity (clogP ~2.5–3.0), balancing solubility and cell permeability. In contrast, the butoxyphenyl analog () exhibits higher hydrophobicity (clogP ~4.0), which may limit aqueous solubility.
- Synthetic Accessibility : Derivatives with methoxy or butoxy groups () often require multi-step synthesis for functionalization, whereas the target compound’s simpler substituents may streamline production.
Computational Insights and Research Trends
Density functional theory (DFT) studies (e.g., ) highlight the importance of exact exchange and correlation functionals in modeling oxadiazole derivatives. For example:
- The electron-deficient oxadiazole core in the target compound likely exhibits a high dipole moment (~5.0 D), favoring interactions with polar biological targets .
- Comparative DFT analyses of analogs suggest that methoxy-substituted derivatives () have lower HOMO-LUMO gaps (~4.5 eV vs. ~5.2 eV for the target), indicating greater reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-(4-chlorophenyl)-1,2,5-oxadiazol-3-amine with 2-methylpropanoyl chloride in dry dimethylformamide (DMF) using sodium hydride (NaH) as a base. Reaction conditions (0–5°C, 4–6 hours) minimize side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from dichloromethane .
Q. What spectroscopic techniques are recommended for structural characterization?
- Techniques :
- 1H/13C NMR : Confirm proton environments (e.g., aromatic protons from the chlorophenyl group) and carbonyl signals.
- IR Spectroscopy : Identify key functional groups (C=O stretch ~1680 cm⁻¹, oxadiazole ring vibrations ~1250–1350 cm⁻¹).
- HRMS : Verify molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 peak).
- X-ray crystallography : Resolve 3D structure using SHELXL (e.g., hydrogen bonding networks, torsion angles) .
Q. How does the 4-chlorophenyl group influence physicochemical properties?
- Impact : The electron-withdrawing chloro substituent enhances thermal stability and reduces solubility in polar solvents. LogP values (calculated via HPLC) suggest moderate lipophilicity, favoring passive membrane permeability. The group also increases steric bulk, potentially affecting binding to biological targets .
Advanced Research Questions
Q. How can researchers design experiments to evaluate antiplasmodial activity?
- Protocol :
In vitro assays : Use Plasmodium falciparum cultures (e.g., 3D7 strain) with serial dilutions (0.1–100 µM) of the compound.
Controls : Include chloroquine (positive control) and DMSO (vehicle control).
Dose-response analysis : Calculate IC50 values using nonlinear regression.
Cytotoxicity screening : Test against mammalian cell lines (e.g., HepG2) to assess selectivity .
Q. What computational methods predict binding affinity with biological targets?
- Approaches :
- Molecular docking (AutoDock Vina) : Simulate interactions with enzymes (e.g., Pf DHODH) using the compound’s X-ray structure.
- Molecular dynamics (MD) simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories.
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. How should contradictory data in biological assays be addressed?
- Resolution strategies :
- Replicate experiments : Ensure consistency across biological replicates.
- Purity verification : Re-characterize the compound via HPLC (>98% purity).
- Assay conditions : Optimize pH, temperature, and solvent (e.g., replace DMSO with β-cyclodextrin for solubility).
- Structural analogs : Test derivatives to identify confounding substituent effects .
Q. What strategies elucidate the mechanism of action via enzyme interactions?
- Methods :
- Enzyme inhibition assays : Measure IC50 against purified targets (e.g., kinases, proteases).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- SAR studies : Compare activity of analogs (e.g., 3-fluorobenzamide vs. 3-trifluoromethyl derivatives) to identify critical functional groups .
Q. What challenges arise in crystallographic refinement for this compound?
- Key issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
